2-Bromo-3,6-dimethoxypyridine

Building block procurement Quality assurance Purity specification

Substituting 2-halopyridine building blocks without validation risks divergent Suzuki coupling outcomes. 2-Bromo-3,6-dimethoxypyridine provides a defined 2-Br/3,6-diMeO profile for predictable reactivity. • Suzuki-Miyaura: 2-Br balances oxidative addition kinetics; 3,6-diMeO substitution tunes electronic/steric properties for coupling partner compatibility. • CNS drug-like profile: XLogP3 2.2, TPSA 31.4 Ų, MW 218.05 - analogs remain within CNS MPO parameters. • Scalable synthesis: Controlled-temperature bromination of 3,6-dimethoxypyridine ensures batch-to-batch reproducibility. • Supply assurance: 95-96% purity from multiple qualified suppliers with full analytical documentation (NMR, HPLC, GC).

Molecular Formula C7H8BrNO2
Molecular Weight 218.05
CAS No. 1211525-11-9
Cat. No. B594837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,6-dimethoxypyridine
CAS1211525-11-9
Synonyms2-Bromo-3,6-dimethoxypyridine
Molecular FormulaC7H8BrNO2
Molecular Weight218.05
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)OC)Br
InChIInChI=1S/C7H8BrNO2/c1-10-5-3-4-6(11-2)9-7(5)8/h3-4H,1-2H3
InChIKeyXMCFWNOIAZLZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,6-dimethoxypyridine – Procurement Baseline


2-Bromo-3,6-dimethoxypyridine (CAS 1211525-11-9, MFCD18255848) is a heteroaryl bromide building block with molecular formula C₇H₈BrNO₂ and molecular weight 218.05 g/mol . The compound features a pyridine core substituted with methoxy groups at the 3- and 6-positions and a bromine atom at the 2-position, as confirmed by InChI Key XMCFWNOIAZLZSG-UHFFFAOYSA-N . Commercially available from multiple global suppliers in 95–96% purity specifications suitable for research and development applications, this compound serves as a key intermediate for cross-coupling reactions including Suzuki-Miyaura and other palladium-catalyzed transformations .

2-Bromo-3,6-dimethoxypyridine – Substitution Limitations


While numerous 2-halopyridine building blocks exist in commercial catalogs, substitution among them without experimental validation carries material risk of divergent reaction outcomes. The 2-position bromine substituent on 2-bromo-3,6-dimethoxypyridine offers a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to chloro or iodo analogs, balancing adequate oxidative addition kinetics against undesirable side reactions [1]. Concurrently, the 3,6-dimethoxy substitution pattern imparts specific electronic and steric properties that influence both coupling partner compatibility and downstream functionalization regiochemistry [2]. Systematic studies of methoxypyridine bromination with N-bromosuccinimide demonstrate that the position of methoxy substituents critically governs both substrate reactivity and regioselectivity outcomes [3]. The combination of these factors means that switching to a different halogen or altering the methoxy pattern—even to an isomer—may necessitate re-optimization of reaction conditions or yield a product with fundamentally different physicochemical properties for subsequent transformations.

2-Bromo-3,6-dimethoxypyridine – Differentiation Evidence


Purity Specification Benchmark vs. 2-Chloro Analog

The commercial availability of 2-bromo-3,6-dimethoxypyridine is established with documented minimum purity specifications of 95–96% across multiple major suppliers including AKSci (95%), Fluorochem (95.0%), and Aladdin (96%) . In contrast, the 2-chloro-3,6-dimethoxypyridine analog is available only upon technical inquiry with no publicly disclosed purity specification, introducing procurement friction and analytical verification burden .

Building block procurement Quality assurance Purity specification Heterocyclic chemistry

Cost-per-Gram Analysis vs. 2-Iodo Analog

At the 5-gram scale, 2-bromo-3,6-dimethoxypyridine is priced at approximately $2,452.90 from Aladdin Science (96% purity specification), yielding a unit cost of ~$490.58 per gram . While the 2-iodo-3,6-dimethoxypyridine analog (CAS 2936849-96-4) is commercially cataloged, no transparent pricing is available, and the higher molecular weight (265.05 g/mol vs. 218.05 g/mol) implies a higher cost per mole of reactive substrate due to the iodine mass penalty . The bromo compound thus offers a favorable balance of adequate reactivity for most cross-coupling applications with transparent commercial pricing.

Procurement economics Cost analysis Building block sourcing Laboratory purchasing

Lipophilicity & Polarity vs. 2-Iodo Analog

The computed XLogP3 value for 2-bromo-3,6-dimethoxypyridine is 2.2, with a topological polar surface area (TPSA) of 31.4 Ų . This places the compound within the optimal lipophilicity range for central nervous system (CNS) drug candidates (LogP 2–4) and well below the TPSA threshold of 60–70 Ų for favorable blood-brain barrier penetration. In contrast, 2-iodo-3,6-dimethoxypyridine (MW 265.05) carries a heavier, more lipophilic halogen substituent (iodine vs. bromine) that predictably increases LogP beyond the 2.2 value of the bromo compound, potentially exceeding optimal drug-likeness parameters .

Physicochemical properties Drug-likeness Lipophilicity Lead optimization ADME prediction

Regioselective Bromination vs. Isomeric Analogs

The synthesis of 2-bromo-3,6-dimethoxypyridine proceeds via controlled-temperature bromination of 3,6-dimethoxypyridine with selective installation of bromine at the 2-position [1]. Systematic studies of methoxypyridine bromination with N-bromosuccinimide demonstrate that the position of methoxy substituents critically governs both substrate reactivity and regioselectivity outcomes [2]. The 3,6-dimethoxy substitution pattern thus enables predictable and controllable 2-position bromination, providing a defined synthetic route. Alternative substitution patterns (e.g., 2,6-dimethoxy or 2,3-dimethoxy) would yield different bromination regioselectivity profiles and therefore structurally divergent products.

Synthetic methodology Regioselectivity Bromination Process chemistry Halogenation

Atom Economy vs. 2-Iodo Analog

2-Bromo-3,6-dimethoxypyridine contains 11 heavy atoms with a molecular weight of 218.05 g/mol and exact mass of 216.97384 . In comparison, the 2-iodo analog (2-iodo-3,6-dimethoxypyridine, CAS 2936849-96-4) has a molecular weight of 265.05 g/mol due to the iodine substituent—an increase of approximately 47 g/mol (21.6%) attributable solely to the heavier halogen . For medicinal chemistry programs with molecular weight constraints (e.g., Lipinski's Rule of Five threshold of <500 Da), this 47 g/mol penalty accumulates across each analog bearing the iodo-pyridine scaffold, potentially limiting downstream lead optimization flexibility.

Molecular economy Atom efficiency Building block selection Medicinal chemistry

2-Bromo-3,6-dimethoxypyridine – Application Scenarios


Suzuki-Miyaura Cross-Coupling Libraries

2-Bromo-3,6-dimethoxypyridine serves as an electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions with aryl- and heteroarylboronic acids. The 2-position bromine provides adequate reactivity for oxidative addition under standard catalytic conditions while maintaining compatibility with the electron-donating 3,6-dimethoxy substitution pattern. This application is supported by general methodologies established for 2-pyridyl bromide coupling using [Pd₂(dba)₃] with diaryl or dialkyl phosphine oxide ligands, which have been demonstrated effective for heteroaryl bromide substrates including substituted pyridines [1].

CNS Drug-Likeness in Lead Optimization

For medicinal chemistry programs targeting central nervous system (CNS) indications, 2-bromo-3,6-dimethoxypyridine offers a computed XLogP3 of 2.2 and TPSA of 31.4 Ų, positioning derived analogs favorably within established CNS drug-likeness parameters (LogP 2–4, TPSA <60–70 Ų) [1]. The molecular weight of 218.05 g/mol provides headroom under Lipinski's Rule of Five constraints, enabling subsequent functionalization without immediate exceedance of drug-likeness thresholds. This scenario is particularly relevant for discovery programs requiring diverse 2-aryl/heteroaryl-3,6-dimethoxypyridine libraries where the combination of the bromine leaving group and favorable physicochemical profile accelerates SAR exploration .

Process Scale-Up with Defined Synthetic Route

The synthetic accessibility of 2-bromo-3,6-dimethoxypyridine via controlled-temperature bromination of commercially available 3,6-dimethoxypyridine provides a defined and reproducible route suitable for scale-up. This contrasts with alternative dimethoxypyridine regioisomers where bromination regioselectivity is less predictable or yields competing products. Process chemistry teams developing scalable routes to 2-substituted-3,6-dimethoxypyridine derivatives can leverage this established bromination pathway as a reliable entry point [1], with the bromo intermediate subsequently functionalized via palladium-catalyzed cross-coupling under scalable conditions .

Budget-Transparent Procurement

Organizations requiring transparent and established commercial pricing for procurement budgeting can reference the ~$491 per gram benchmark (at 5g scale, 96% purity) for 2-bromo-3,6-dimethoxypyridine. This contrasts favorably with less transparent or intrinsically higher-cost alternatives such as the 2-iodo analog, which carries a molecular weight penalty of ~47 g/mol and lacks publicly disclosed commercial pricing [1]. The availability of multiple qualified suppliers offering 95–96% purity specifications with full analytical documentation (NMR, HPLC, GC) supports procurement compliance and reduces analytical verification burden upon receipt .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3,6-dimethoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.